molecular formula C19H21N3O2 B3019046 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide CAS No. 850922-16-6

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B3019046
CAS No.: 850922-16-6
M. Wt: 323.396
InChI Key: FCHXRFZEVOMBRB-UHFFFAOYSA-N
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Description

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Scientific Research Applications

This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied as an allosteric activator of human glucokinase, showing significant hypoglycemic effects for the treatment of type-2 diabetes . Additionally, its derivatives have been investigated for their anticancer properties, with some showing promising results against various cancer cell lines . The compound’s unique structure also makes it a valuable tool for studying molecular interactions and pathways in biological systems.

Future Directions

Benzimidazole derivatives, including “N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide”, have shown promise in various areas of medicinal chemistry. They have been used as allosteric activators of human glucokinase, showing potential for the treatment of type-2 diabetes . Future research could explore other potential therapeutic applications of these compounds.

Preparation Methods

The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic aldehydes or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite as an oxidation agent and various aldehydes for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of electron-donating groups can enhance the compound’s anticancer activity .

Comparison with Similar Compounds

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide can be compared to other benzimidazole derivatives such as albendazole, bendamustine, and omeprazole . While these compounds share a common benzimidazole core, their unique substituents confer different biological activities. For example, albendazole is primarily used as an anthelmintic, while bendamustine is an anticancer agent. The unique structure of this compound, particularly the methoxybenzamide moiety, distinguishes it from other benzimidazole derivatives and contributes to its specific biological activities.

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-22-16-10-6-5-9-15(16)21-18(22)12-13-20-19(23)14-8-4-7-11-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHXRFZEVOMBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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